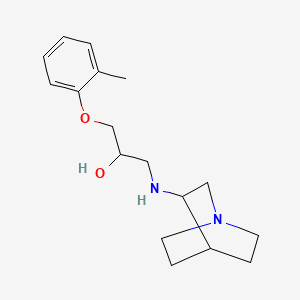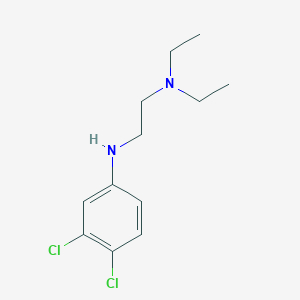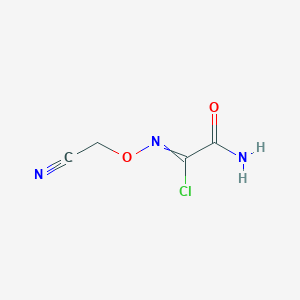
2-Amino-N-(cyanomethoxy)-2-oxoethanimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-N-(cyanomethoxy)-2-oxoethanimidoyl chloride is a compound that belongs to the class of cyanoacetamidesThe presence of both cyano and carbonyl functional groups in the molecule makes it a versatile intermediate for the synthesis of various heterocyclic compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(cyanomethoxy)-2-oxoethanimidoyl chloride can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures, followed by overnight stirring at room temperature .
Industrial Production Methods
In industrial settings, the production of cyanoacetamides, including this compound, often involves solvent-free reactions. This approach not only reduces the need for solvents but also minimizes purification steps, making the process more economical and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-N-(cyanomethoxy)-2-oxoethanimidoyl chloride undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of the compound can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include aldehydes, ketones, and various nucleophiles. Reaction conditions often involve the use of catalysts and elevated temperatures to facilitate the formation of the desired products .
Major Products Formed
The major products formed from these reactions are often heterocyclic compounds, which have significant applications in medicinal chemistry and organic synthesis .
Applications De Recherche Scientifique
2-Amino-N-(cyanomethoxy)-2-oxoethanimidoyl chloride has several scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of biologically active heterocyclic compounds, which have potential therapeutic applications.
Organic Synthesis: It serves as a versatile building block for the construction of various organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is also explored for its potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Amino-N-(cyanomethoxy)-2-oxoethanimidoyl chloride involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano and carbonyl groups in the molecule enable it to act as a nucleophile or electrophile, depending on the reaction conditions . This versatility allows the compound to interact with different molecular targets and pathways, leading to the formation of diverse products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Amino-N-(cyanomethoxy)-2-oxoethanimidoyl chloride include other cyanoacetamides, such as N-benzyl-2-cyanoacetamide and N-aryl cyanoacetamides .
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of functional groups, which provides it with a distinct reactivity profile.
Propriétés
Numéro CAS |
73796-09-5 |
|---|---|
Formule moléculaire |
C4H4ClN3O2 |
Poids moléculaire |
161.55 g/mol |
Nom IUPAC |
2-amino-N-(cyanomethoxy)-2-oxoethanimidoyl chloride |
InChI |
InChI=1S/C4H4ClN3O2/c5-3(4(7)9)8-10-2-1-6/h2H2,(H2,7,9) |
Clé InChI |
UEZDNLNPLWCPNL-UHFFFAOYSA-N |
SMILES canonique |
C(C#N)ON=C(C(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one](/img/structure/B14454882.png)
![Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate](/img/structure/B14454886.png)
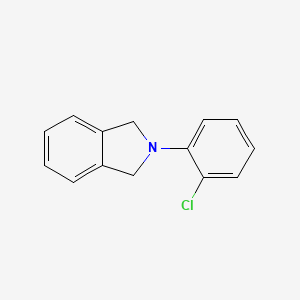
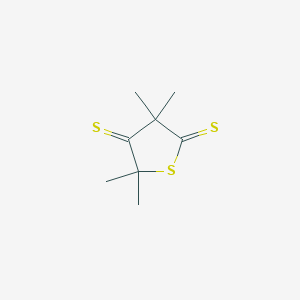
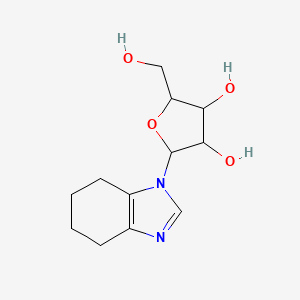

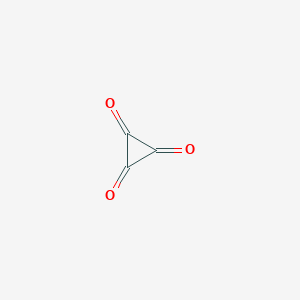
![(E)-1-[(3-Ethenylphenyl)sulfanyl]-2-phenyldiazene](/img/structure/B14454922.png)
methanone](/img/structure/B14454923.png)
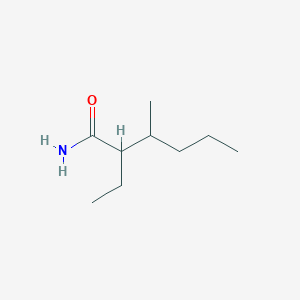

![[(4-tert-Butylcyclohex-1-en-1-yl)ethynyl]benzene](/img/structure/B14454942.png)
